![molecular formula C8H7F2IO B1426703 1-(Difluoromethoxy)-4-iodo-2-methylbenzene CAS No. 1062613-63-1](/img/structure/B1426703.png)
1-(Difluoromethoxy)-4-iodo-2-methylbenzene
Overview
Description
1-(Difluoromethoxy)-4-iodo-2-methylbenzene (DFMIMB) is an organic compound that has been studied for its potential applications in scientific research. DFMIMB has been used in a variety of experiments, from organic synthesis to drug discovery, due to its unique properties.
Scientific Research Applications
Medicinal Applications
Difluoromethoxy benzene derivatives, including “1-(Difluoromethoxy)-4-iodo-2-methylbenzene”, have been investigated and utilized in various medicinal fields . They have been subject to research for their efficacy as antibacterial products and anaesthetics .
Anti-Inflammatory Drug
The difluoromethoxy motif features as part of the commercially available drug, Roflumilast . Roflumilast is a selective enzyme inhibitor used as an anti-inflammatory for the treatment of chronic obstructive pulmonary disease .
Technological Applications
The technological interest in difluoromethoxy benzene derivatives lies primarily with the development of liquid crystal displays . The high polarity of the electronegative fluorine atoms, combined with the potential aromatic stacking interactions of the phenyl groups, make difluoromethoxy phenyls invaluable components for construction of nematic liquid crystals containing permanent dipoles .
Agricultural Applications
Difluoromethoxy phenyl motif also features in a number of pesticides and herbicides . For example, it is found in Flucythrinate and Pyraflufen .
Chemical Industry
Difluoromethoxy benzene derivatives have a plethora of different applications within the chemical industry . Their functionality is being investigated and utilized in various fields .
Pulmonary Fibrosis Treatment
Although not directly related to “1-(Difluoromethoxy)-4-iodo-2-methylbenzene”, a similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has been evaluated for its effects on pulmonary fibrosis . Research aims to determine whether epithelial-mesenchymal transition (EMT) plays a key role in the pathogenesis of pulmonary fibrosis and whether EMT can be used as a therapeutic target for DGM therapy to reduce Idiopathic Pulmonary Fibrosis (IPF) .
properties
IUPAC Name |
1-(difluoromethoxy)-4-iodo-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2IO/c1-5-4-6(11)2-3-7(5)12-8(9)10/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAWWKTVOGCDTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethoxy)-4-iodo-2-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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